Cas no 30725-13-4 (10H-Phenoxazin-3-amine)

10H-フェノキサジン-3-アミンは、フェノキサジン骨格を有する複素環式アミン化合物です。その特異な分子構造により、有機電子材料や色素分野での応用が期待されています。特に、高い熱安定性と優れた光電気特性を示すことが報告されており、OLED材料や蛍光センサーなどの機能性材料としての利用が研究されています。また、π共役系が拡張した剛直な骨格構造のため、分子配向制御が容易という利点があります。この化合物は、医薬品中間体としての可能性も探求されており、多様な化学修飾が可能な点が特徴です。

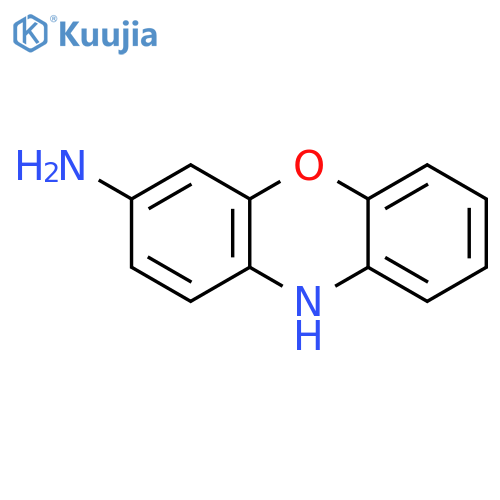

10H-Phenoxazin-3-amine structure

商品名:10H-Phenoxazin-3-amine

10H-Phenoxazin-3-amine 化学的及び物理的性質

名前と識別子

-

- 10H-Phenoxazin-3-amine

- 3-AMINOPHENOXAZINE

- SCHEMBL8520270

- 30725-13-4

- DB-238200

- A934572

- AMY21626

- DTXSID80497631

-

- MDL: MFCD20693921

- インチ: InChI=1S/C12H10N2O/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H,13H2

- InChIKey: QQEDYUHGZYMULN-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)NC3=C(C=C(C=C3)N)O2

計算された属性

- せいみつぶんしりょう: 198.079312947g/mol

- どういたいしつりょう: 198.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

10H-Phenoxazin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM192702-1g |

10H-phenoxazin-3-amine |

30725-13-4 | 95% | 1g |

$729 | 2023-03-04 | |

| Ambeed | A698452-1g |

10H-Phenoxazin-3-amine |

30725-13-4 | 95+% | 1g |

$622.0 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732866-1g |

10h-Phenoxazin-3-amine |

30725-13-4 | 98% | 1g |

¥5224.00 | 2024-08-02 | |

| Alichem | A019146725-1g |

10H-Phenoxazin-3-amine |

30725-13-4 | 95% | 1g |

$671.96 | 2023-09-02 |

10H-Phenoxazin-3-amine 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

30725-13-4 (10H-Phenoxazin-3-amine) 関連製品

- 1207-92-7(Benzenamine, 2-methoxy-N-phenyl-)

- 135-67-1(Phenoxazine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:30725-13-4)10H-Phenoxazin-3-amine

清らかである:99%

はかる:1g

価格 ($):560.0